1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one
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Overview
Description
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a combination of benzoxadiazole, piperazine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps:
Formation of the Benzoxadiazole Moiety: This can be achieved by reacting 7-chloro-2,1,3-benzoxadiazol-4-amine with appropriate sulfonylating agents under controlled conditions.
Piperazine Derivatization: The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Indole Attachment: The final step involves coupling the indole moiety to the butanone backbone, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro group in the benzoxadiazole ring can be reduced to an amine.
Substitution: The chloro group in the benzoxadiazole ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide or thiols under basic conditions.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 7-amino-2,1,3-benzoxadiazole derivatives.
Substitution: Formation of azido or thiol-substituted benzoxadiazole derivatives.
Scientific Research Applications
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cancer cell proliferation.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2,1,3-benzoxadiazol-4-amine
- 4-chloro-7-sulfobenzofurazan ammonium salt
- 2,1,3-Benzothiadiazole
Uniqueness
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is unique due to its combination of benzoxadiazole, piperazine, and indole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H22ClN5O4S |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C22H22ClN5O4S/c23-17-8-9-19(22-21(17)25-32-26-22)33(30,31)28-12-10-27(11-13-28)20(29)7-3-4-15-14-24-18-6-2-1-5-16(15)18/h1-2,5-6,8-9,14,24H,3-4,7,10-13H2 |
InChI Key |
LAXKXJRVDYNLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C5=NON=C45)Cl |
Origin of Product |
United States |
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